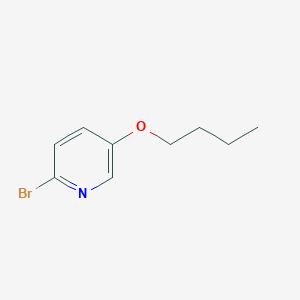

2-Bromo-5-butoxypyridine

描述

Significance of Halogenated Alkoxypyridine Derivatives in Organic Synthesis

Halogenated alkoxypyridine derivatives are a class of organic compounds that have become indispensable tools for synthetic chemists. Their significance lies in the unique reactivity conferred by the combination of a halogen substituent and an alkoxy group on the pyridine (B92270) ring. The pyridine core itself is a common motif in many biologically active compounds.

The halogen atom, typically chlorine or bromine, serves as a highly versatile functional handle. It readily participates in a wide array of cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Buchwald-Hartwig reactions. nih.gov These palladium-catalyzed reactions are foundational methods for forming new carbon-carbon and carbon-heteroatom bonds, allowing for the assembly of complex molecular frameworks from simpler precursors. nih.govinnospk.com The ability to use these bromo-precursors is a key strategy in the synthesis of novel compounds. nih.gov

Simultaneously, the alkoxy group (like butoxy, methoxy, or ethoxy) influences the electronic properties of the pyridine ring and enhances the compound's solubility in organic solvents. smolecule.com This modification can be crucial for optimizing reaction conditions and for tuning the biological activity of the final product. This dual functionality makes halogenated alkoxypyridines valuable building blocks in the development of new pharmaceuticals and agrochemicals. innospk.commdpi.com

Strategic Position of 2-Bromo-5-butoxypyridine as a Versatile Synthetic Intermediate

This compound holds a strategic position as a synthetic intermediate due to the specific arrangement of its functional groups. The bromine atom at the 2-position and the butoxy group at the 5-position provide a distinct pattern of reactivity and steric influence.

The bromine at the 2-position is particularly susceptible to displacement or involvement in cross-coupling reactions, making it the primary site for synthetic elaboration. Chemists can leverage this reactivity to introduce a wide variety of substituents, effectively building out the complexity of the molecule from this pyridine scaffold.

The butoxy group at the 5-position serves several roles. It modifies the electron density of the pyridine ring, which can influence the reactivity at the 2-position. Furthermore, its presence can be used to improve the solubility characteristics of both the intermediate itself and the subsequent products.

A documented synthesis of this compound involves the reaction of 2-bromo-5-hydroxypyridine (B120221) with 1-iodobutane. nih.gov This straightforward preparation, yielding the target compound in a reported 59% yield, makes it an accessible building block for research and development. nih.gov Its utility has been demonstrated in the synthesis of precursors for radiopharmaceuticals, highlighting its role in creating specialized chemical probes. nih.gov The strategic placement of its functional groups makes this compound a valuable and versatile tool in the arsenal (B13267) of the modern synthetic chemist.

Structure

3D Structure

属性

IUPAC Name |

2-bromo-5-butoxypyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12BrNO/c1-2-3-6-12-8-4-5-9(10)11-7-8/h4-5,7H,2-3,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNOZIGCXKARPGE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=CN=C(C=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Bromo 5 Butoxypyridine and Analogous Pyridine Scaffolds

Classical Functionalization Pathways

Classical methods remain fundamental for the synthesis of pyridine (B92270) derivatives. These pathways often involve direct functionalization of a pre-existing pyridine ring through reactions like halogenation or the strategic displacement of leaving groups via nucleophilic aromatic substitution.

A common and effective method for such a transformation is the use of a brominating agent like N-Bromosuccinimide (NBS). This reagent provides a source of electrophilic bromine under relatively mild conditions. The reaction is typically carried out in a suitable solvent, such as carbon tetrachloride, and may be initiated by a radical initiator like azobisisobutyronitrile (AIBN). guidechem.com This approach is analogous to the synthesis of 2-bromo-5-aminopyridine from 5-aminopyridine, where NBS is used to install the bromine atom regioselectively. guidechem.com

Table 1: Representative Halogenation Reaction for Pyridine Scaffolds

| Component | Role | Example Reagent | Typical Conditions |

|---|---|---|---|

| Substrate | Starting Material | 5-Butoxypyridine | 1 equivalent |

| Brominating Agent | Source of Electrophilic Bromine | N-Bromosuccinimide (NBS) | 1.1 - 2.2 equivalents |

| Initiator | Radical Initiator (optional) | Azobisisobutyronitrile (AIBN) | Catalytic amount |

| Solvent | Reaction Medium | Carbon Tetrachloride (CCl₄) | Heated (e.g., 50°C) |

Nucleophilic aromatic substitution (SₙAr) provides an alternative and powerful route for functionalizing pyridine rings, particularly for introducing nucleophiles like alkoxy groups. wikipedia.org The SₙAr mechanism is facilitated in electron-deficient aromatic systems. chemistrysteps.commasterorganicchemistry.com The pyridine ring is inherently electron-deficient due to the electronegative nitrogen atom, which activates the ring for nucleophilic attack, especially at the C2 and C4 (ortho and para) positions. wikipedia.org

To synthesize 2-Bromo-5-butoxypyridine via an SₙAr pathway, a common strategy involves starting with a di-substituted pyridine bearing two good leaving groups, such as 2,5-dibromopyridine. One of the bromine atoms can be selectively displaced by a butoxide nucleophile. The bromine at the C2 position is generally more susceptible to nucleophilic attack than the one at C5 due to its proximity to the ring nitrogen. The reaction is typically performed by treating the dihalopyridine with sodium butoxide in a polar aprotic solvent like dimethyl sulfoxide (B87167) (DMSO) or N-methylpyrrolidone (NMP). sci-hub.se This approach is exemplified by the synthesis of 3-bromo-5-ethoxypyridine (B63768) from 3,5-dibromopyridine (B18299) using sodium ethylate, demonstrating the viability of selective alkoxyde substitution on a dibromopyridine scaffold. researchgate.net

Table 2: Representative SₙAr Reaction for Pyridine Functionalization

| Component | Role | Example Reagent | Typical Conditions |

|---|---|---|---|

| Substrate | Starting Material | 2,5-Dibromopyridine | 1 equivalent |

| Nucleophile | Source of Butoxy Group | Sodium Butoxide (NaOBu) | 1 - 1.2 equivalents |

| Solvent | Reaction Medium | Dimethyl Sulfoxide (DMSO) | Elevated temperature |

Metal-Catalyzed Cross-Coupling Reactions for C-C and C-Heteroatom Bond Formation

Transition metal-catalyzed cross-coupling reactions have revolutionized the synthesis of complex organic molecules, including highly functionalized pyridine derivatives. These methods allow for the precise formation of carbon-carbon and carbon-heteroatom bonds from organohalide precursors like this compound.

Palladium catalysis is preeminent among cross-coupling techniques due to its high efficiency, functional group tolerance, and the vast scope of available transformations. nih.gov For a substrate like this compound, the carbon-bromine bond serves as an electrophilic site for palladium-catalyzed reactions.

The Suzuki-Miyaura coupling is a versatile palladium-catalyzed reaction that forms a C-C bond between an organohalide and an organoboron compound, such as a boronic acid or boronic ester. nih.govlibretexts.org This reaction is widely used due to the stability and low toxicity of the boron reagents and the generally mild reaction conditions. researchgate.net

In this context, this compound can be coupled with a variety of aryl-, heteroaryl-, or alkylboronic acids to generate more complex molecular architectures. The reaction typically involves a palladium(0) catalyst, which can be generated in situ from a palladium(II) precatalyst, a phosphine (B1218219) ligand, and a base. The catalytic cycle proceeds through three key steps: oxidative addition of the palladium catalyst to the C-Br bond, transmetalation of the organic group from the boron atom to the palladium center, and reductive elimination to form the final product and regenerate the palladium(0) catalyst. libretexts.orgyonedalabs.com

Table 3: Representative Suzuki-Miyaura Coupling Reaction

| Component | Role | Example Reagent | Typical Conditions |

|---|---|---|---|

| Electrophile | Starting Material | This compound | 1 equivalent |

| Nucleophile | Coupling Partner | Arylboronic Acid (e.g., Phenylboronic acid) | 1.1 - 1.5 equivalents |

| Catalyst | Pd(0) Source | Pd(PPh₃)₄ or Pd(OAc)₂/Ligand | 1-5 mol% |

| Base | Activates Boronic Acid | Na₂CO₃ or K₂CO₃ | 2-3 equivalents |

| Solvent | Reaction Medium | 1,4-Dioxane/H₂O or DMF | 80-110°C |

The Negishi cross-coupling is another powerful palladium-catalyzed reaction for C-C bond formation, which utilizes organozinc reagents as the nucleophilic partner. wikipedia.orgorganic-chemistry.org Organozinc compounds are highly reactive, allowing for couplings that may be challenging under other conditions, and the reaction often proceeds with high stereospecificity.

In a typical Negishi coupling, this compound would be reacted with an organozinc halide (R-ZnX). These organozinc reagents are often prepared in situ from the corresponding organolithium or Grignard reagents by transmetalation with a zinc salt, such as zinc chloride (ZnCl₂). nih.gov The palladium catalyst, often in conjunction with a phosphine ligand, facilitates the coupling. organic-chemistry.orgresearchgate.net The reaction is notable for its broad scope, tolerating a wide array of functional groups and allowing for the coupling of sp³, sp², and sp hybridized carbon atoms. wikipedia.org

Table 4: Representative Negishi Cross-Coupling Reaction

| Component | Role | Example Reagent | Typical Conditions |

|---|---|---|---|

| Electrophile | Starting Material | This compound | 1 equivalent |

| Nucleophile | Coupling Partner | Organozinc Halide (e.g., Phenylzinc chloride) | 1.2 - 2.0 equivalents |

| Catalyst | Pd(0) Source | Pd₂(dba)₃ or Pd(OAc)₂ | 1-5 mol% |

| Ligand | Stabilizes Catalyst | XPhos, SPhos, or P(t-Bu)₃ | 2-10 mol% |

| Solvent | Reaction Medium | Tetrahydrofuran (THF) or Dioxane | Room Temp. to 80°C |

Palladium-Mediated Coupling Strategies

Buchwald-Hartwig Amination and Etherification Variants for C-N and C-O Bond Formation

The Buchwald-Hartwig amination is a highly effective method for the formation of C-N bonds by coupling an aryl or heteroaryl halide with an amine in the presence of a palladium catalyst and a strong base. This reaction is broadly applicable to a wide range of amines, including primary and secondary, aliphatic and aromatic amines. The key to the success of this reaction lies in the use of specialized phosphine ligands that facilitate the catalytic cycle. For the amination of 2-bromopyridines, bulky, electron-rich phosphine ligands are often favored as they promote the crucial reductive elimination step.

Similarly, the Buchwald-Hartwig reaction can be adapted for the formation of C-O bonds, a transformation known as Buchwald-Hartwig etherification. This variant allows for the coupling of aryl halides with alcohols to form aryl ethers, serving as a milder alternative to the classical Ullmann condensation. The choice of ligand and base is critical for achieving high yields and can be tailored to the specific alcohol and aryl halide coupling partners.

Table 1: Representative Conditions for Buchwald-Hartwig Amination of Bromopyridines

| Aryl Halide | Amine | Catalyst/Ligand | Base | Solvent | Temp (°C) | Yield (%) |

| 2-Bromopyridine | Morpholine | Pd(OAc)₂ / BINAP | NaOtBu | Toluene | 80 | 95 |

| 2-Bromo-5-methoxypyridine | Aniline | Pd₂(dba)₃ / XPhos | Cs₂CO₃ | Dioxane | 100 | 88 |

| 2-Bromopyridine | Benzylamine | Pd(OAc)₂ / RuPhos | K₃PO₄ | Toluene | 110 | 92 |

This table presents representative data for analogous systems to illustrate typical reaction conditions and outcomes.

Other Significant Cross-Coupling Reactions (e.g., Stille, Sonogashira, Heck)

Beyond C-N and C-O bond formation, a suite of other palladium-catalyzed cross-coupling reactions are instrumental in the functionalization of 2-bromopyridines.

The Stille reaction involves the coupling of an organotin compound (organostannane) with an organic halide. A key advantage of the Stille reaction is the stability of organostannanes to air and moisture. However, the toxicity of tin compounds is a significant drawback.

The Sonogashira reaction is a powerful method for the formation of C(sp²)-C(sp) bonds through the coupling of a terminal alkyne with an aryl or vinyl halide. This reaction typically employs a palladium catalyst and a copper(I) co-catalyst. The Sonogashira coupling is widely used in the synthesis of conjugated enynes and arylalkynes. For 2-bromopyridines, this reaction provides a direct route to 2-alkynylpyridine derivatives.

The Heck reaction facilitates the coupling of an unsaturated halide with an alkene to form a substituted alkene. This reaction is a versatile tool for the formation of C-C bonds and is particularly useful for the vinylation of aryl and heteroaryl halides.

Table 2: Overview of Other Palladium-Catalyzed Cross-Coupling Reactions on Bromopyridines

| Reaction | Coupling Partner | Catalyst System | Base | Solvent | Typical Yields (%) |

| Stille | Organostannane | Pd(PPh₃)₄ | - | Toluene | 70-95 |

| Sonogashira | Terminal Alkyne | PdCl₂(PPh₃)₂ / CuI | Et₃N | DMF | 75-98 |

| Heck | Alkene | Pd(OAc)₂ / P(o-tol)₃ | K₂CO₃ | Acetonitrile | 60-90 |

This table provides generalized conditions and yield ranges for these reactions with bromopyridine substrates.

Copper-Mediated Coupling Reactions (e.g., Gilman Reagents)

Copper-mediated coupling reactions, particularly the Ullmann condensation, represent some of the earliest methods for forming C-N and C-O bonds with aryl halides. While often requiring harsher conditions than their palladium-catalyzed counterparts, modern advancements have led to milder and more efficient protocols. These reactions typically involve a copper catalyst, a ligand, and a base. For the synthesis of N-aryl and O-aryl pyridine derivatives, the Ullmann reaction remains a relevant and cost-effective strategy.

Gilman reagents , which are lithium diorganocuprates (R₂CuLi), are another important class of organocopper compounds. They are primarily used for the formation of C-C bonds through reaction with organic halides. Gilman reagents are known for their ability to undergo coupling reactions with a wide range of halides, including aryl and vinyl halides. In the context of this compound, a Gilman reagent could be employed to introduce an alkyl or aryl group at the 2-position.

Advanced Synthetic Techniques and Optimization in Pyridine Chemistry

To address the challenges of reaction efficiency, selectivity, and sustainability, a number of advanced synthetic techniques have been developed and applied to pyridine chemistry.

Microwave-Assisted Synthesis for Accelerated Reaction Rates

Microwave-assisted synthesis has emerged as a powerful tool for accelerating a wide range of chemical transformations. By using microwave irradiation to rapidly and efficiently heat the reaction mixture, significant rate enhancements can be achieved compared to conventional heating methods. This often leads to shorter reaction times, higher yields, and improved product purities. Many of the palladium- and copper-catalyzed coupling reactions discussed above can be effectively performed under microwave conditions, making it a valuable technique for the rapid synthesis of libraries of pyridine derivatives.

Regioselective Synthesis Control in Bromopyridine Derivatives

In polysubstituted pyridines, controlling the regioselectivity of a reaction is a critical challenge. For bromopyridine derivatives, the inherent electronic properties of the pyridine ring, influenced by the position of the nitrogen atom and other substituents, dictate the preferred site of reaction. For instance, in a dihalopyridine, the relative reactivity of the different halogen atoms can be exploited to achieve selective functionalization. Directed metalation, where a substituent directs the deprotonation and subsequent functionalization to an adjacent position, is another powerful strategy for achieving regiocontrol.

Development and Application of Novel Catalytic Systems and Reagents (e.g., Heterocyclic Phosphonium (B103445) Salts)

The development of novel catalysts and reagents continues to push the boundaries of what is possible in pyridine synthesis. A recent innovation is the use of heterocyclic phosphonium salts as versatile intermediates for pyridine functionalization. researchgate.net In this approach, a pyridine is converted into a stable phosphonium salt, which can then undergo reaction with a variety of nucleophiles to introduce new functional groups at specific positions, often with high regioselectivity. researchgate.net This method provides an alternative to traditional cross-coupling reactions and expands the toolbox for the synthesis of complex pyridine-containing molecules. researchgate.net

Automation and Closed-Loop Optimization Strategies in Reaction Development

The synthesis of functionalized pyridine scaffolds, including compounds like this compound, is increasingly benefiting from the integration of automation and intelligent optimization algorithms. These technologies aim to accelerate reaction development, improve efficiency, and enhance reproducibility by systematically exploring vast experimental spaces. beilstein-journals.orgnih.gov Closed-loop optimization, in particular, connects an automated reaction platform with a machine learning algorithm, creating a self-optimizing system that iteratively refines reaction conditions to achieve a desired outcome. researchgate.net

High-throughput experimentation (HTE) serves as a foundational technology, enabling the rapid screening of numerous reaction parameters in parallel. nih.govacs.org Robotic systems are utilized to dispense reagents, control reaction conditions (such as temperature and time), and perform analysis, significantly reducing the time required for manual experimentation. nih.govyoutube.com This capability is crucial for generating the large datasets needed to train machine learning models. nih.gov

Machine learning algorithms, such as Bayesian optimization, are particularly well-suited for optimizing chemical reactions where experiments are expensive and time-consuming. nih.gov These models can predict the outcome of unexplored reaction conditions based on existing experimental data, guiding the selection of subsequent experiments towards the optimal set of parameters. beilstein-journals.orgacs.org This approach has been successfully applied to various reaction types relevant to pyridine synthesis, including cross-coupling reactions and photocatalyzed transformations. acs.orgnih.gov

Continuous flow chemistry offers significant advantages for automated synthesis and optimization. nih.gov The precise control over reaction parameters, such as residence time, temperature, and stoichiometry, allows for fine-tuning of reaction conditions. nih.gov When coupled with in-line analytical techniques, flow reactors can provide real-time data that feeds directly into an optimization algorithm, enabling autonomous, self-optimizing systems for the synthesis of pyridine derivatives. rsc.org

The development of specialized software platforms is further advancing the field by streamlining the design, execution, and analysis of high-throughput experiments. nih.gov These tools allow researchers to define complex experimental arrays and integrate data from various analytical instruments, creating a closed-loop workflow for reaction discovery and optimization. nih.gov

While specific, published examples of fully automated, closed-loop optimization for the synthesis of this compound are not yet prevalent, the methodologies are broadly applicable to substituted pyridines. The general approach involves defining a set of key reaction parameters and an objective function (e.g., maximizing yield or minimizing impurities). The automated system then explores the parameter space to find the optimal conditions.

Table 1: Exemplar Parameters for Automated Optimization of a Hypothetical Cross-Coupling Reaction to Synthesize a 5-Alkoxypyridine.

| Parameter | Type | Range / Options | Rationale |

| Catalyst | Categorical | Pd(OAc)₂, Pd₂(dba)₃, etc. | Catalyst choice is critical for reaction success. |

| Ligand | Categorical | XPhos, SPhos, etc. | Ligand influences catalyst activity and selectivity. |

| Base | Categorical | K₂CO₃, Cs₂CO₃, t-BuONa | Base strength and type affect reaction kinetics. |

| Solvent | Categorical | Toluene, Dioxane, THF | Solvent polarity and coordinating ability impact the reaction. |

| Temperature | Continuous | 80 - 120 °C | Reaction rate is highly dependent on temperature. |

| Concentration | Continuous | 0.1 - 1.0 M | Affects reaction kinetics and side product formation. |

Table 2: Illustrative Data from a Bayesian Optimization Campaign for Pyridine Functionalization.

| Experiment # | Temperature (°C) | Concentration (M) | Catalyst Loading (mol%) | Predicted Yield (%) | Observed Yield (%) |

| 1 | 100 | 0.5 | 1.0 | 75 | 72 |

| 2 | 110 | 0.8 | 1.5 | 82 | 85 |

| 3 | 90 | 0.3 | 0.5 | 60 | 63 |

| 4 (Optimized) | 108 | 0.7 | 1.2 | 88 | 90 |

These tables illustrate the types of data generated and utilized in an automated optimization workflow. The algorithm uses the results from initial experiments to build a predictive model and proposes new experimental conditions that are most likely to improve the desired outcome, thereby efficiently navigating the complex parameter landscape of chemical synthesis.

Mechanistic Investigations and Reactivity Profiles of 2 Bromo 5 Butoxypyridine

Nucleophilic Reactivity at the Halogenated Pyridine (B92270) Center

The pyridine ring is inherently electron-deficient, and this effect is enhanced by the presence of the electronegative bromine atom at the C-2 position. This electronic arrangement makes the carbon atom bonded to the bromine susceptible to attack by nucleophiles.

Detailed Studies of SNAr Reaction Kinetics and Mechanisms with Various Nucleophiles

The primary mechanism for nucleophilic substitution on 2-Bromo-5-butoxypyridine is the Nucleophilic Aromatic Substitution (SNAr) pathway. This process typically occurs in two steps: initial attack of the nucleophile on the carbon atom bearing the leaving group to form a resonance-stabilized anionic intermediate known as a Meisenheimer complex, followed by the departure of the bromide ion to yield the substituted product. researchgate.net

The reactivity of 2-halopyridines in SNAr reactions is significantly influenced by the nature of the halogen. The typical reactivity order, known as the "element effect," is F > Cl ≈ Br > I. researchgate.net This indicates that while the bromo-substituent is a competent leaving group, the corresponding fluoro-derivative would be expected to react faster under similar conditions. The electron-donating butoxy group at the 5-position can influence the reaction rate by increasing electron density in the ring, which may slightly decrease the electrophilicity of the C-2 position compared to an unsubstituted 2-bromopyridine.

Kinetic studies on analogous compounds, such as substituted 2-chloropyridines, provide insight into the energetics of these reactions. Free energies of activation (ΔG‡) have been determined experimentally and computationally for SNAr reactions with various nucleophiles. For instance, studies on the reaction of 2-chloro-5-methoxypyridine, a close structural analog of this compound, with benzyl (B1604629) alkoxide have been used to quantify its reactivity relative to other substituted pyridines. nih.gov These quantitative models demonstrate a robust correlation between reaction rates and descriptors such as LUMO energy and electrostatic potential at the reaction center. nih.govchemrxiv.org

| Electrophile | Experimental ΔG‡SNAr (kJ mol−1) | Predicted ΔG‡SNAr (kJ mol−1) |

|---|---|---|

| 2-Chloropyridine | 88.8 | 88.8 |

| 2-Chloro-6-methylpyridine | 94.2 | 94.6 |

| 2-Chloro-5-methoxypyridine | 93.8 | 92.1 |

Halogen Exchange and Derivatization Reactions

Halogen exchange reactions offer a pathway to synthesize other halogenated pyridine derivatives from this compound. These transformations can be crucial for tuning the reactivity of the substrate for subsequent reactions. For example, converting the bromide to a more reactive iodide can facilitate certain cross-coupling reactions. While SNAr-type conditions can sometimes be used, metal-mediated processes are often more efficient for exchanging heavier halogens. science.gov

Another important transformation is the halogen-metal exchange, which involves treating the aryl bromide with a strong base, typically an organolithium reagent like n-butyllithium. This reaction replaces the bromine atom with a metal (e.g., lithium), generating a potent nucleophilic organometallic species. This intermediate can then be quenched with various electrophiles to introduce a wide range of functional groups. For di-substituted pyridines like 2,5-dibromopyridine, halogen-metal exchange preferentially occurs at the C-5 position, whereas SNAr and cross-coupling reactions favor the C-2 position. wuxiapptec.com This selectivity is attributed to the nature of the unoccupied molecular orbitals involved in the halogen-metal exchange process. wuxiapptec.com For this compound, the C-2 position is the sole site for this exchange, providing a regioselective route to 2-lithiated-5-butoxypyridine.

Organometallic Reactivity and Carbon-Carbon Bond Formation Pathways

This compound is an excellent substrate for palladium-catalyzed cross-coupling reactions, which are fundamental for constructing carbon-carbon bonds. nih.gov The Suzuki-Miyaura coupling, in particular, is a widely used method to form biaryl structures by coupling an organohalide with an organoboron species. wikipedia.orgorganic-chemistry.org

In a typical Suzuki reaction, this compound (the electrophilic partner) is reacted with an aryl or vinyl boronic acid (the nucleophilic partner) in the presence of a palladium catalyst and a base. researchgate.net The catalytic cycle involves three key steps:

Oxidative Addition : The palladium(0) catalyst inserts into the carbon-bromine bond of this compound to form a palladium(II) complex. wikipedia.org

Transmetalation : The organic group from the boronic acid (activated by the base) is transferred to the palladium(II) complex, displacing the halide. wikipedia.org

Reductive Elimination : The two organic fragments on the palladium center couple and are eliminated, forming the final C-C bond and regenerating the palladium(0) catalyst. wikipedia.org

This methodology allows for the synthesis of a wide array of 2-aryl-5-butoxypyridines, which are important scaffolds in medicinal chemistry and materials science. researchgate.net

| Component | Function | Common Examples |

|---|---|---|

| Aryl Halide | Electrophilic Partner | This compound |

| Organoboron Reagent | Nucleophilic Partner | Phenylboronic acid, Heteroarylboronic acids |

| Palladium Catalyst | Facilitates the coupling | Pd(PPh3)4, Pd(OAc)2 |

| Base | Activates the boronic acid | Na2CO3, K2CO3, K3PO4 |

| Solvent | Reaction Medium | Toluene, Dioxane, DMF, often with water |

Theoretical and Computational Chemistry Approaches

Computational chemistry provides powerful tools to understand and predict the reactivity of molecules like this compound. Quantum mechanical methods can elucidate reaction mechanisms, energetics, and the influence of substituents on reactivity.

Quantum Mechanical (e.g., DFT) Calculations for Reaction Energetics and Intermediates

Density Functional Theory (DFT) is a widely used computational method to model chemical reactions. For SNAr reactions, DFT calculations can be used to determine the geometries and energies of reactants, transition states, and intermediates (like the Meisenheimer complex). researchgate.net This allows for the calculation of reaction energy barriers (activation energies), providing a theoretical basis for understanding reaction kinetics. nih.gov

For instance, computational models have been developed that correlate DFT-calculated molecular descriptors with experimentally observed SNAr reactivity. Key descriptors include the energy of the Lowest Unoccupied Molecular Orbital (LUMO) and the molecular electrostatic potential (ESP) at the carbon atom undergoing substitution. chemrxiv.org A lower LUMO energy indicates greater electrophilicity and a higher susceptibility to nucleophilic attack. Similarly, a more positive ESP at the C-2 carbon suggests a stronger driving force for reaction with a nucleophile. These calculations can be used to compare the expected reactivity of this compound with other substituted pyridines.

Prediction of Reactivity and Selectivity in Substituted Pyridines

The electronic effects of substituents on the pyridine ring are critical in determining its reactivity and the selectivity of reactions. Computational studies can quantify these effects. The butoxy group at the 5-position is an electron-donating group through resonance, while the bromine at the 2-position is electron-withdrawing through induction. DFT analyses on various substituted pyridines have shown that electron-donating groups increase the energy of the Highest Occupied Molecular Orbital (HOMO), making the molecule a better nucleophile, while electron-withdrawing groups lower the energy of the LUMO, making it a better electrophile. ias.ac.innih.gov

For this compound, the electron-withdrawing bromo group and the ring nitrogen atom work in concert to lower the LUMO energy, activating the C-2 position for nucleophilic attack. The electron-donating butoxy group, while slightly counteracting this effect, does not override the primary activation at the C-2 position. Theoretical nucleophilicity scales and structure-reactivity relationships derived from computational data can be used to predict how changes in substitution patterns will alter the chemical behavior of the pyridine ring, guiding the rational design of synthetic routes. ias.ac.inoberlin.edu

Based on a comprehensive review of available scientific literature, there is currently insufficient specific information regarding the applications of This compound in the advanced chemical systems and materials science fields as outlined.

In the area of agrochemical development, its direct intermediacy in the synthesis of precursors for specific herbicides and pesticides has not been detailed in the reviewed sources. Furthermore, while its structure suggests potential as a building block in fine chemical synthesis and for ligand design in coordination chemistry, concrete research findings, detailed synthetic pathways, and specific applications for this compound itself are not present in the available literature.

Due to the lack of specific data on "this compound" for the requested applications, this article cannot be completed at this time. Information on related but structurally different compounds, such as those with alternative substituents (e.g., fluoro-, chloro-, or tert-butoxy groups), cannot be substituted, as it would not pertain to the specific chemical compound of interest.

Applications of 2 Bromo 5 Butoxypyridine in Advanced Chemical Systems and Materials Science

Ligand Design and Coordination Chemistry

Development of Novel Catalytically Active Species

Consistent with the lack of information on its coordination chemistry, there are no available reports on the development and application of catalytically active species derived from 2-Bromo-5-butoxypyridine. The investigation of transition metal complexes as catalysts is a prominent area of chemical research, with applications spanning organic synthesis, polymerization, and environmental remediation.

The catalytic potential of a metal complex is intrinsically linked to the electronic and steric properties of its ligands. While analogous pyridine-based ligands have been successfully employed in a variety of catalytic transformations, the specific catalytic activities of this compound complexes remain unexplored. Research into areas such as cross-coupling reactions, oxidation, reduction, or polymerization catalysis featuring this compound as a ligand has not been documented in the peer-reviewed scientific literature.

Advanced Spectroscopic and Chromatographic Characterization in Pyridine Chemistry

Advanced Spectroscopic Methods for Structural Elucidation and Confirmation

Spectroscopic techniques provide detailed information about the molecular structure, connectivity, and functional groups present in a sample.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For 2-Bromo-5-butoxypyridine, both ¹H and ¹³C NMR are employed to confirm the structural integrity and assess sample purity.

In the ¹H NMR spectrum, the protons on the pyridine (B92270) ring exhibit distinct chemical shifts and coupling patterns due to the electronic effects of the bromo and butoxy substituents. The butoxy group, being electron-donating, shields the ring protons, while the electronegative bromine atom has a deshielding effect. The aliphatic protons of the butyl chain appear in the upfield region of the spectrum with characteristic multiplicities.

¹³C NMR spectroscopy provides information on the carbon environment. The spectrum of this compound is expected to show nine distinct signals, corresponding to the five carbons of the pyridine ring and the four carbons of the butoxy side chain. The chemical shifts are influenced by the attached atoms, with the carbon attached to the bromine appearing at a lower field than would be expected for an unsubstituted pyridine, and the carbon attached to the oxygen of the butoxy group appearing at a significantly higher field. Purity is assessed by the absence of signals corresponding to impurities or residual solvents.

Table 1: Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-6 (Pyridine) | 8.1 - 8.2 | d | ~2.5 |

| H-4 (Pyridine) | 7.2 - 7.3 | dd | ~8.8, 2.5 |

| H-3 (Pyridine) | 7.4 - 7.5 | d | ~8.8 |

| -OCH₂- | 3.9 - 4.0 | t | ~6.5 |

| -OCH₂CH ₂- | 1.7 - 1.8 | m | - |

| -CH₂CH ₂CH₃ | 1.4 - 1.5 | m | - |

| -CH₃ | 0.9 - 1.0 | t | ~7.4 |

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-2 (Pyridine) | 141 - 143 |

| C-3 (Pyridine) | 120 - 122 |

| C-4 (Pyridine) | 140 - 142 |

| C-5 (Pyridine) | 155 - 157 |

| C-6 (Pyridine) | 112 - 114 |

| -OCH₂- | 68 - 70 |

| -OCH₂C H₂- | 30 - 32 |

| -CH₂C H₂CH₃ | 19 - 21 |

| -CH₃ | 13 - 15 |

Mass spectrometry (MS) is a critical analytical technique for determining the molecular weight of a compound. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which allows for the determination of the elemental formula.

For this compound (C₉H₁₂BrNO), the mass spectrum will display a characteristic molecular ion peak (M⁺). Due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br exist in an approximate 1:1 ratio), the molecular ion will appear as a pair of peaks of nearly equal intensity, [M]⁺ and [M+2]⁺, separated by two mass units. This isotopic pattern is a definitive indicator of the presence of a single bromine atom in the molecule.

Fragmentation analysis provides further structural confirmation. Common fragmentation pathways for this molecule under electron ionization (EI) would include the loss of the butyl group, the butoxy group, or the bromine atom, leading to characteristic fragment ions.

Table 3: Expected Mass Spectrometry Data for this compound

| Ion | Description | Predicted m/z |

| [C₉H₁₂⁷⁹BrNO]⁺ | Molecular Ion (M⁺) | 230.0 |

| [C₉H₁₂⁸¹BrNO]⁺ | Molecular Ion (M+2)⁺ | 232.0 |

| [C₅H₄BrN]⁺ | Loss of butene | 172.9/174.9 |

| [C₉H₁₂NO]⁺ | Loss of Br radical | 150.1 |

| [C₅H₃BrNO]⁺ | Loss of butyl radical | 172.9/174.9 |

Fourier-Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FTIR spectrum of this compound would exhibit characteristic absorption bands corresponding to its structural features. researchgate.net

Key expected absorptions include C-H stretching vibrations from the aromatic pyridine ring and the aliphatic butoxy chain, C=C and C=N stretching vibrations characteristic of the pyridine ring, and the strong C-O-C stretching of the ether linkage. researchgate.net The C-Br stretch typically appears in the fingerprint region at lower wavenumbers.

Ultraviolet-Visible (UV/Vis) spectroscopy provides information about the electronic transitions within the molecule. Substituted pyridines typically exhibit absorptions in the UV region arising from π → π* and n → π* electronic transitions within the aromatic system. The presence of the butoxy and bromo substituents will influence the position and intensity of these absorption maxima (λmax).

Table 4: Characteristic FTIR and UV/Vis Data for this compound

| Spectroscopy | Feature | Wavenumber (cm⁻¹) / Wavelength (nm) |

| FTIR | Aromatic C-H Stretch | 3050 - 3150 |

| FTIR | Aliphatic C-H Stretch | 2850 - 2960 |

| FTIR | Pyridine Ring (C=C, C=N) Stretch | 1450 - 1600 |

| FTIR | C-O-C (Ether) Stretch | 1230 - 1270 |

| FTIR | C-Br Stretch | 550 - 650 |

| UV/Vis | π → π* transition | ~220 - 240 nm |

| UV/Vis | n → π* transition | ~270 - 290 nm |

Chromatographic Techniques for Reaction Monitoring and Purification

Chromatography is indispensable for separating components of a mixture, making it essential for monitoring the progress of a reaction and for purifying the final product.

High-Performance Liquid Chromatography (HPLC) is a primary method for assessing the purity of this compound and for quantifying its concentration. A common approach is reverse-phase HPLC, where the compound is separated on a nonpolar stationary phase (such as C18) with a polar mobile phase. sielc.com

The mobile phase typically consists of a mixture of acetonitrile or methanol and water, often with additives like formic acid to improve peak shape. sielc.com Detection is commonly achieved using a UV detector set to one of the compound's absorption maxima.

Ultra-Performance Liquid Chromatography (UPLC) operates on the same principles as HPLC but utilizes columns with smaller stationary phase particles (<2 µm). This results in significantly faster analysis times, higher resolution, and improved sensitivity, making it a powerful tool for high-throughput analysis and reaction monitoring. sielc.com

Table 5: Typical HPLC/UPLC Conditions for Analysis

| Parameter | Condition |

| Column | C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm for HPLC) |

| Mobile Phase | Acetonitrile:Water Gradient |

| Detector | UV at ~275 nm |

| Flow Rate | 1.0 mL/min (HPLC) / 0.4 mL/min (UPLC) |

| Injection Volume | 5 - 10 µL |

Gas Chromatography (GC) is a technique well-suited for the analysis of volatile and thermally stable compounds like this compound. It is frequently used to determine purity and to detect the presence of volatile starting materials or byproducts.

In a typical GC analysis, the sample is injected into a heated port, vaporized, and carried by an inert gas (such as helium) through a capillary column. A common stationary phase for this type of analysis would be a non-polar or mid-polarity column, such as one coated with 5% phenyl polysiloxane. Separation is achieved based on the compound's boiling point and its interactions with the stationary phase. Detection is often performed using a Flame Ionization Detector (FID) for general quantification or a Mass Spectrometer (GC-MS) for definitive identification of the components.

Table 6: Typical GC Conditions for Analysis

| Parameter | Condition |

| Column | DB-5 or equivalent (30 m x 0.25 mm ID, 0.25 µm film) |

| Carrier Gas | Helium |

| Inlet Temperature | 250 °C |

| Oven Program | Start at 100 °C, ramp to 280 °C at 10 °C/min |

| Detector | FID or MS |

Integrated Analytical Platforms for Reaction Optimization and High-Throughput Screening

Integrated analytical platforms are essential in modern chemical research, combining automated reaction execution with real-time analysis to facilitate high-throughput screening (HTS) and reaction optimization. These platforms enable a large number of experiments to be conducted in parallel under varying conditions, with the outcomes rapidly assessed. This systematic exploration of reaction variables, such as catalysts, ligands, solvents, and temperature, allows for the swift identification of optimal conditions for the synthesis of target molecules like this compound.

In the context of synthesizing substituted pyridines, HTS methodologies are employed to screen libraries of precursors and catalysts to identify promising candidates for further development. The data generated from these screens, which can include yield, purity, and the formation of byproducts, is crucial for building a comprehensive understanding of the reaction landscape. The integration of analytical techniques such as High-Performance Liquid Chromatography (HPLC) is fundamental to the success of these platforms, providing the necessary data for informed decision-making in the optimization process.

A significant challenge in automated chemical synthesis is the efficient and standardized analysis of the large volumes of data generated, particularly from HPLC. Historically, chromatographic data has been confined to proprietary vendor-specific software, limiting its accessibility and use in automated workflows. The development of open-source software for chromatographic data analysis has been a pivotal advancement in addressing this issue.

One notable example is the Python-based open-source project MOCCA (Multivariate Online Contextual Chromatographic Analysis). nih.govhelixchrom.comgoogle.com MOCCA is designed to process and analyze HPLC-DAD (Diode Array Detector) raw data, providing a suite of features for reaction optimization and screening. nih.govgoogle.com By operating in Python, a widely used language in data science, MOCCA allows for seamless integration into automated workflows. google.com This open-source nature fosters a collaborative community for further development and broadens its applicability. nih.govhelixchrom.com

The utility of such open-source platforms has been demonstrated in various applications, including reaction kinetics studies and closed-loop optimization of reactions, such as the alkylation of 2-pyridone. nih.govnih.gov These tools enable researchers to make data-driven decisions and can obviate the need for manual intervention in data analysis, thus accelerating the pace of research. nih.govacs.org

The table below illustrates a hypothetical application of an open-source data analysis platform for optimizing the synthesis of this compound.

| Experiment ID | Catalyst | Ligand | Temperature (°C) | Reaction Time (min) | Yield (%) | Purity (%) |

| OPT-001 | Pd(OAc)2 | SPhos | 80 | 60 | 75 | 92 |

| OPT-002 | Pd2(dba)3 | XPhos | 100 | 60 | 88 | 95 |

| OPT-003 | Pd(OAc)2 | XPhos | 80 | 120 | 82 | 96 |

| OPT-004 | Pd2(dba)3 | SPhos | 100 | 120 | 91 | 97 |

This table is a simulated representation of data that could be generated and analyzed using an open-source platform for reaction optimization.

A common challenge in the chromatographic analysis of reaction mixtures is the presence of overlapping peaks, which can complicate the quantification of individual components and the assessment of purity. Automated peak deconvolution algorithms are a key feature of advanced analytical software, enabling the resolution of co-eluting signals from known compounds and unexpected impurities or byproducts. nih.govacs.org

MOCCA, for instance, includes a peak deconvolution routine that can automatically separate known signals even when they are overlapped. nih.govhelixchrom.comgoogle.com This capability is crucial for accurate quantitative analysis in complex mixtures. The process often involves comparing the UV-Vis spectra of the unresolved peak with a library of known component spectra to mathematically separate the contributions of each.

Furthermore, automated peak purity checks are essential for ensuring the reliability of analytical results. nih.gov These algorithms assess the spectral homogeneity across a single chromatographic peak. If the spectra at the upslope, apex, and downslope of a peak are not consistent, it indicates the presence of a co-eluting impurity. This automated assessment is particularly valuable in high-throughput screening where manual inspection of every chromatogram is impractical.

For the synthesis of this compound, automated peak deconvolution and purity analysis would be instrumental in accurately determining the yield and purity of the product, especially in the presence of starting materials like 2-bromo-5-hydroxypyridine (B120221) and 1-iodobutane, or potential side-products.

The following table presents simulated data from an automated purity analysis of different batches of this compound.

| Batch ID | Retention Time (min) | Peak Area (%) | Purity Index | Status |

| BBP-01 | 5.23 | 98.5 | 0.998 | Pass |

| BBP-02 | 5.24 | 96.2 | 0.975 | Fail (Impurity Detected) |

| BBP-03 | 5.23 | 99.1 | 0.999 | Pass |

| BBP-04 | 5.25 | 97.8 | 0.991 | Pass |

This table is a simulated representation of data from an automated peak purity analysis.

Emerging Research Frontiers and Future Perspectives

Green Chemistry Approaches in 2-Bromo-5-butoxypyridine Synthesis

The principles of green chemistry are increasingly guiding the development of new synthetic methodologies to reduce environmental impact. For a molecule like this compound, future research is likely to focus on developing more sustainable and efficient synthetic routes that minimize waste, reduce energy consumption, and avoid hazardous reagents.

Current research into the synthesis of substituted pyridines highlights several green approaches that could be adapted for this compound. One promising area is the use of microwave-assisted organic synthesis (MAOS) . Microwave irradiation can dramatically reduce reaction times, often leading to higher yields and cleaner reaction profiles compared to conventional heating methods. nih.govnih.govmdpi.comajrconline.orgnih.gov For the synthesis of this compound, microwave-assisted bromination of a 5-butoxypyridine precursor or the etherification of 2-bromo-5-hydroxypyridine (B120221) could offer significant advantages. nih.gov

Another key green strategy is the development of one-pot multicomponent reactions (MCRs) . These reactions allow for the construction of complex molecules like substituted pyridines from simple starting materials in a single step, which increases efficiency and reduces waste. nih.govacs.org While a direct MCR for this compound has not been reported, future research could focus on designing a convergent synthesis where the pyridine (B92270) ring is constructed with the desired bromo and butoxy functionalities already in place. This approach offers excellent atom economy and aligns with the goals of sustainable chemistry. nih.gov

The use of greener solvents and catalysts is also a critical aspect. Research into rhodium-catalyzed cycloadditions using ethanol (B145695) as a green solvent for pyridine synthesis showcases a move away from traditional volatile organic compounds. rsc.org Similarly, exploring heterogeneous catalysts that can be easily recovered and reused would represent a significant advancement in the sustainable production of this and related compounds.

| Green Synthesis Technique | Potential Advantages for this compound Synthesis | Key Research Focus |

| Microwave-Assisted Synthesis | Reduced reaction times, improved yields, fewer side products. mdpi.com | Optimization of microwave parameters for bromination and etherification steps. |

| One-Pot Multicomponent Reactions | High atom economy, reduced waste, simplified purification. nih.gov | Design of a convergent reaction pathway using simple, readily available precursors. |

| Eco-Friendly Solvents/Catalysts | Minimized environmental pollution, potential for catalyst recycling. rsc.org | Screening of green solvents like ethanol and development of recoverable catalytic systems. |

Exploration of Novel Catalytic Applications and Functional Material Integration

The unique electronic and steric properties imparted by the bromo and butoxy substituents make this compound an interesting candidate for applications in catalysis and functional materials. The pyridine nitrogen atom can coordinate with metal centers, making it a potential ligand for transition metal catalysts.

The bromo- and alkoxy-substituted pyridine framework can be incorporated into more complex ligand architectures. Bipyridine and terpyridine ligands, known for their strong chelation to metals, are fundamental components in catalysts for a wide range of chemical transformations. mdpi.com The 2-bromo position on this compound serves as a synthetic handle for palladium-catalyzed cross-coupling reactions, such as Suzuki or Stille couplings, to form bipyridine derivatives. nih.govnih.govresearchgate.netacs.org The butoxy group, in turn, can influence the solubility and electronic properties of the resulting ligand and its metal complex, potentially tuning its catalytic activity and selectivity. nih.gov Research in this area would involve synthesizing novel ligands derived from this compound and evaluating their performance in catalytic processes like C-H activation or aerobic oxidation reactions. nih.govnih.gov

In the realm of functional materials, pyridine-containing molecules are investigated for their applications in organic electronics, such as organic light-emitting diodes (OLEDs) and photovoltaic devices. The electronic properties of the pyridine ring can be finely tuned by substituents. The butoxy group is an electron-donating group, which can raise the energy level of the highest occupied molecular orbital (HOMO), while the bromine atom is an electron-withdrawing group. This electronic push-pull characteristic could be exploited in the design of new chromophores or charge-transport materials. Future work could involve incorporating the this compound moiety into larger conjugated systems and studying their photophysical and electronic properties.

Advanced Computational Modeling for Predictive Chemical Design and Reactivity

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for predicting the properties and reactivity of molecules, thereby guiding experimental work. nih.gov For this compound, computational modeling can provide valuable insights into its structure, electronics, and potential reaction pathways.

DFT calculations can be used to optimize the molecular geometry and predict spectroscopic properties, such as vibrational frequencies (IR and Raman spectra), which can be compared with experimental data to confirm the structure. nih.govresearchgate.net Furthermore, analysis of the frontier molecular orbitals (HOMO and LUMO) can reveal information about the molecule's reactivity and electronic behavior. nih.govmdpi.com The energy gap between the HOMO and LUMO, for instance, is an indicator of chemical stability and can be correlated with the molecule's performance in electronic applications. mdpi.com

Predictive models can also be employed to understand and forecast the outcomes of chemical reactions. For example, calculations of pKa values can predict the most likely sites for deprotonation in metalation reactions, which is crucial for planning selective functionalization. nih.govresearchgate.net Similarly, DFT can be used to model transition states and reaction energy profiles for potential transformations of this compound, such as nucleophilic substitution at the C-Br bond or C-H activation at other positions on the ring. nih.govrsc.org This predictive power can save significant experimental effort by identifying the most promising reaction conditions and pathways to explore. nih.gov

| Computational Method | Predicted Property/Application | Relevance to this compound |

| DFT Geometry Optimization | Stable molecular structure, bond lengths, and angles. | Foundational for all other computational predictions. nih.gov |

| Vibrational Frequency Analysis | Theoretical IR and Raman spectra. | Aids in structural confirmation when compared to experimental data. researchgate.net |

| Frontier Molecular Orbital (FMO) Analysis | HOMO-LUMO gap, electron density distribution, reactivity sites. mdpi.com | Predicts chemical reactivity and suitability for electronic materials. nih.gov |

| pKa Calculation | Acidity of C-H protons. | Guides regioselectivity in deprotonation and C-H functionalization reactions. researchgate.netresearchgate.net |

| Transition State Modeling | Reaction mechanisms and energy barriers. | Helps in designing and optimizing new synthetic transformations. rsc.org |

Expansion into Novel Chemical Transformations and Reaction Discovery

The functional groups of this compound make it a versatile substrate for exploring novel chemical transformations. The C-Br bond is a well-established site for a variety of cross-coupling reactions, which are powerful methods for forming carbon-carbon and carbon-heteroatom bonds. nih.govmdpi.com Future research will likely move beyond standard couplings to explore more advanced and unconventional transformations.

One of the most exciting frontiers in heterocyclic chemistry is skeletal editing , where atoms within the ring itself are replaced or rearranged. nih.govchemeurope.com Recent studies have demonstrated methods to convert pyridines into other aromatic systems, such as benzenes or naphthalenes, through a sequence of reactions that cleave and reform the ring. nih.govchinesechemsoc.orgnih.govresearchgate.net Applying these strategies to this compound could lead to the synthesis of novel, highly substituted benzene (B151609) derivatives that would be difficult to access through traditional methods. This represents a powerful tool for molecular diversification. nih.gov

Another rapidly developing area is C-H bond functionalization . While the C-Br bond provides a specific reactive site, direct activation of the C-H bonds on the pyridine ring offers a more atom-economical approach to introducing new functional groups. rsc.orgbeilstein-journals.org While the electron-poor nature of the pyridine ring can make C-H activation challenging, recent advances in catalysis using transition metals like palladium, ruthenium, and copper have enabled the direct arylation, alkylation, and amination of pyridine C-H bonds. nih.govsemanticscholar.orgrsc.orgyoutube.com Research could focus on developing catalytic systems that selectively functionalize the C-H bonds of this compound, leaving the C-Br bond intact for subsequent transformations, thus allowing for a highly modular synthetic strategy.

The interplay between the bromo and butoxy groups could also be exploited in novel cascade reactions, where an initial reaction at one site triggers a subsequent transformation at another. The continued discovery of new catalysts and reaction concepts will undoubtedly expand the synthetic utility of building blocks like this compound.

常见问题

Q. What are the standard synthetic routes for preparing 2-Bromo-5-butoxypyridine, and how can reaction efficiency be optimized?

- Methodological Answer : A common approach involves bromination of 5-butoxypyridine using electrophilic brominating agents like -bromosuccinimide (NBS) under controlled conditions. Optimization includes adjusting reaction temperature (typically 0–25°C) and solvent polarity (e.g., dichloromethane or acetonitrile) to enhance regioselectivity. Catalyst systems, such as Lewis acids (e.g., FeCl), may improve yield by stabilizing intermediates. Post-reaction purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical for isolating high-purity product. For analogous bromopyridines, yields of 60–85% are reported under optimized conditions .

Q. Which analytical techniques are most reliable for characterizing this compound’s purity and structural integrity?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) confirms structural assignments, with characteristic signals for the pyridine ring (δ 7.5–8.5 ppm) and butoxy chain (δ 1.0–1.6 ppm for CH, δ 3.3–3.7 ppm for OCH). High-Performance Liquid Chromatography (HPLC) with UV detection (λ ≈ 260 nm) assesses purity (>98% recommended for synthetic intermediates). Mass spectrometry (EI-MS or ESI-MS) validates molecular weight (theoretical: 230.08 g/mol). Cross-referencing with databases like Reaxys ensures consistency with reported spectra .

Q. What safety protocols are essential when handling this compound in the laboratory?

- Methodological Answer : Use fume hoods to minimize inhalation exposure. Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Store in airtight containers under inert gas (N or Ar) at 2–8°C to avoid decomposition. In case of spills, neutralize with sodium bicarbonate and adsorb with inert material (e.g., vermiculite). Emergency showers and eyewash stations must be accessible. Safety data for analogous bromopyridines highlight acute toxicity (LD oral, rat: ~300 mg/kg), warranting strict adherence to OSHA guidelines .

Advanced Research Questions

Q. How does the electronic nature of the butoxy group influence the reactivity of this compound in cross-coupling reactions?

- Methodological Answer : The electron-donating butoxy group at the 5-position activates the pyridine ring toward electrophilic substitution but deactivates it toward nucleophilic aromatic substitution (NAS). In Suzuki-Miyaura couplings, the bromine at C2 reacts selectively with arylboronic acids in the presence of Pd catalysts (e.g., Pd(PPh)). The butoxy group’s steric bulk may hinder ortho-substitution, favoring para-products. Kinetic studies using DFT calculations can predict regioselectivity trends .

Q. What strategies resolve discrepancies in reported yields for Ullmann-type couplings involving this compound?

- Methodological Answer : Contradictions often arise from trace moisture or oxygen, which deactivate copper catalysts. Rigorous solvent drying (e.g., molecular sieves in DMF) and degassing (freeze-pump-thaw cycles) improve reproducibility. Alternative ligands (e.g., 1,10-phenanthroline) enhance catalytic efficiency. Control experiments with deuterated solvents (e.g., DMSO-d) help identify side reactions via NMR monitoring. Comparative studies suggest ligand-to-copper ratios of 2:1 optimize turnover .

Q. How can computational modeling guide the design of this compound derivatives for targeted bioactivity?

- Methodological Answer : Density Functional Theory (DFT) calculations predict electron density distributions, identifying reactive sites for functionalization (e.g., C3 for nucleophilic attack). Molecular docking simulations assess binding affinity to target proteins (e.g., kinases), prioritizing substituents that enhance hydrophobic interactions. QSAR models correlate substituent electronegativity with bioactivity, validated by in vitro assays. For example, fluoro or nitro groups at C4 improve antimicrobial potency in related bromopyridines .

Q. What are the key challenges in scaling up the synthesis of this compound while maintaining regiochemical fidelity?

- Methodological Answer : Scaling introduces heat dissipation issues, risking thermal degradation. Continuous-flow reactors improve temperature control and mixing efficiency. Solvent selection shifts toward greener alternatives (e.g., 2-MeTHF) to reduce environmental impact. Process Analytical Technology (PAT) tools, such as in-line FTIR, monitor reaction progression in real time. Pilot studies show that maintaining a stoichiometric excess of brominating agent (1.2–1.5 equiv) prevents byproduct formation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。